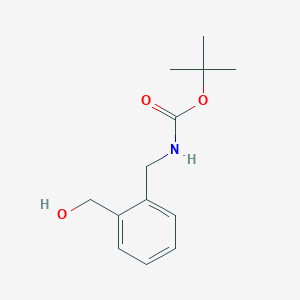

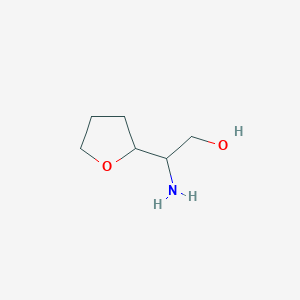

2-(Boc-aminomethyl)benzyl Alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

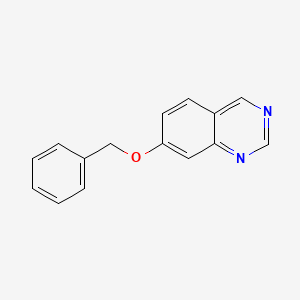

2-(Boc-aminomethyl)benzyl Alcohol is a useful research intermediate for the total synthesis of Adalinine . It is oxidatively cyclised with an array of ketones in dioxane at 80°C in the presence of a ruthenium catalyst and KOH to give corresponding quinolines .

Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

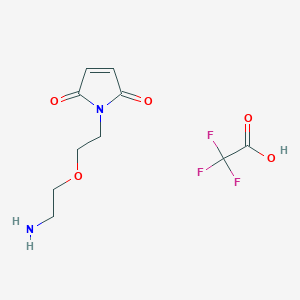

The molecular formula of 2-(Boc-aminomethyl)benzyl Alcohol is C13H19NO3. Its molecular weight is 237.29 . The compound is canonicalized and has a covalently-bonded unit count of 1 .Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.29 and a molecular formula of C13H19NO3 . The boiling point of alcohols increases with an increase in the number of carbon atoms in the aliphatic carbon chain .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

2-(Boc-aminomethyl)benzyl Alcohol: is utilized in the field of catalysis for organic synthesis. It plays a role in the selective oxidation of benzyl alcohol to benzaldehyde . This process is significant in industrial catalysis due to its high selectivity for the target product at high conversion rates. The compound’s stability and reactivity make it an excellent candidate for catalytic applications, where it can facilitate reactions under controlled conditions.

Medicinal Chemistry and Drug Development

In medicinal chemistry, 2-(Boc-aminomethyl)benzyl Alcohol is used as a building block for the synthesis of various pharmaceutical compounds. It has been involved in the development of antibacterial and antibiofilm agents, particularly as a component in the synthesis of advanced antimicrobial cationic polymers . These polymers show promise in overcoming bacterial membrane-related resistance mechanisms, which is a critical aspect of current pharmaceutical research.

Material Science

The compound’s unique properties are leveraged in material science, where it contributes to the development of new materials with specific desired properties. Its role in drug synthesis and material science underscores its versatility and importance in creating innovative solutions for various industrial applications.

Analytical Chemistry

2-(Boc-aminomethyl)benzyl Alcohol: is also significant in analytical chemistry, where it is used as a standard or reference compound in various analytical methods. It helps in the calibration of instruments and the validation of analytical procedures, ensuring the accuracy and reliability of experimental results .

Pharmacology

In pharmacology, this compound is essential for the synthesis of compounds used in drug discovery and development. It serves as a precursor in the synthesis of various pharmacologically active molecules, aiding in the exploration of new treatments and therapies .

Biochemistry

Lastly, in the field of biochemistry, 2-(Boc-aminomethyl)benzyl Alcohol is used in the study of biochemical processes and pathways. It may be used as a reagent in enzymatic reactions or as a protective group in peptide synthesis, contributing to the understanding of complex biological systems .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGGBZVYBKJFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-aminomethyl)benzyl Alcohol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)